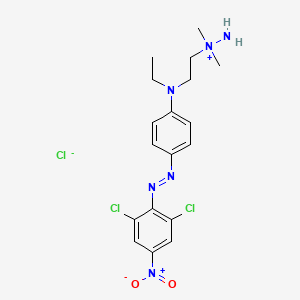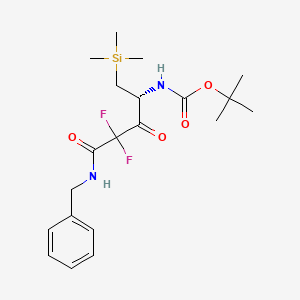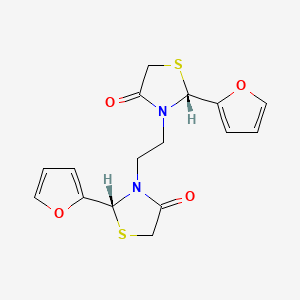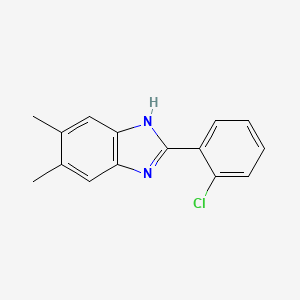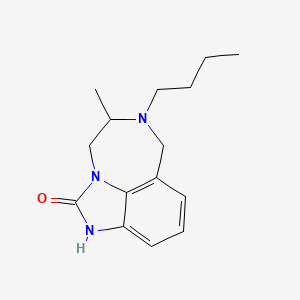
2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a tetrahydronaphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the initial bromination of a precursor compound, followed by coupling reactions to introduce the chlorophenyl and methoxy groups . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene: Shares the chlorophenyl and methoxy groups but lacks the phenoxy and diethylethanamine moieties.
4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenol: Similar structure but with a hydroxyl group instead of the diethylethanamine moiety.
Uniqueness
The uniqueness of 2-(4-(2-(4-Chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)-N,N-diethylethanamine lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
13729-33-4 |
|---|---|
Molecular Formula |
C29H34ClNO2 |
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-[4-[2-(4-chlorophenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C29H34ClNO2/c1-4-31(5-2)18-19-33-25-13-8-22(9-14-25)29-27(21-6-11-24(30)12-7-21)16-10-23-20-26(32-3)15-17-28(23)29/h6-9,11-15,17,20,27,29H,4-5,10,16,18-19H2,1-3H3 |
InChI Key |
KLXSYXRMEDTMPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=C2C=CC(=C3)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)

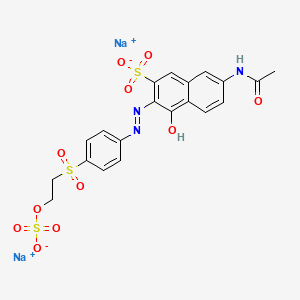
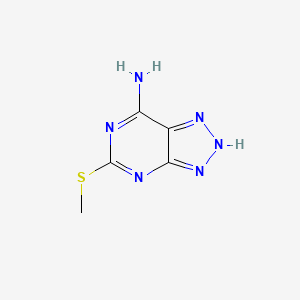
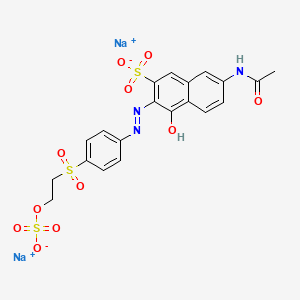
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)
![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)


